molecular formula C21H24F3N3O B2519008 N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034378-93-1

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2519008
CAS No.: 2034378-93-1
M. Wt: 391.438
InChI Key: KFGXBVFYEKFYTL-UHFFFAOYSA-N
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Description

N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS: 2034378-93-1) is a synthetic compound characterized by a propanamide backbone linking two distinct pharmacophores: a pyridin-3-yl-substituted piperidine ring and a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₂₁H₂₄F₃N₃O, with a molecular weight of 391.4 g/mol. The structure features a trifluoromethyl group, known to enhance lipophilicity and metabolic stability, and a piperidine-pyridine hybrid moiety, which may contribute to receptor binding interactions .

Properties

IUPAC Name

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)18-6-3-16(4-7-18)5-8-20(28)26-14-17-9-12-27(13-10-17)19-2-1-11-25-15-19/h1-4,6-7,11,15,17H,5,8-10,12-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGXBVFYEKFYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Pyridine Modifications : The target compound’s pyridin-3-yl-piperidine moiety distinguishes it from analogs with alkoxy (e.g., cyclopentylmethoxy in Compound 43) or sulfonamido (e.g., Compound 20) substitutions on pyridine. These groups influence receptor binding affinity and selectivity .
  • Trifluoromethyl Phenyl Group : A conserved feature in TRPV1 antagonists (e.g., GRT-12360), this group enhances membrane permeability and resistance to oxidative metabolism .

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